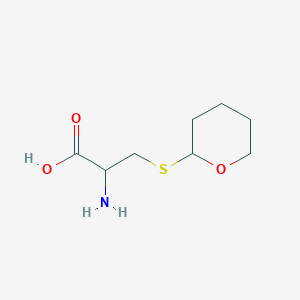

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

説明

BenchChem offers high-quality 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-3-(oxan-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKPVKPTXAQDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Application of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid in Advanced Peptide Chemistry

Executive Summary

The synthesis of complex, cysteine-rich peptides presents a formidable challenge in modern solid-phase peptide synthesis (SPPS). The target molecule, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid—commonly referred to as S-THP-cysteine or Cys(THP)-OH—represents a paradigm shift in thiol protection strategies [1]. While the free amino acid can be synthesized directly, its N

α -Fmoc protected derivative, Fmoc-Cys(THP)-OH , is the industrially relevant building block used by researchers and drug development professionals.This whitepaper provides an in-depth technical guide on the mechanistic rationale, comparative advantages, and step-by-step synthesis of the THP-protected cysteine building block, establishing a self-validating framework for its integration into Fmoc SPPS workflows.

Mechanistic Rationale: The "Why" Behind THP Protection

In standard Fmoc SPPS, the trityl (Trt) group has historically been the default protecting group for the cysteine thiol. However, the Trt group introduces severe synthetic liabilities during the iterative base-catalyzed Fmoc deprotection cycles (typically utilizing 20% piperidine in DMF).

The Causality of Racemization: The bulky, aromatic trityl group exerts a strong electron-withdrawing effect through the sulfur atom, which artificially increases the acidity of the cysteine's α -proton. When exposed to piperidine, this acidic α -proton is easily abstracted, triggering a β -elimination of the protected thiol and forming a highly reactive dehydroalanine (Dha) intermediate. This Dha intermediate acts as a Michael acceptor and proceeds down two detrimental pathways:

-

Racemization: Re-addition of the cleaved thiol leads to epimerization, converting L-Cys to a racemic mixture of L- and D-Cys.

-

Adduct Formation: Michael addition of the piperidine base to the Dha intermediate generates a dead-end 3-(1-piperidinyl)alanine adduct, permanently ruining the peptide sequence.

The THP Solution: By replacing the aromatic Trt group with the non-aromatic tetrahydropyranyl (THP) group, the electron-withdrawing effect on the sulfur atom is drastically minimized [1]. The THP group forms an aliphatic S,O-acetal linkage. This masks the nucleophilic thiol without over-sensitizing the α -proton, effectively shutting down the β -elimination pathway. Consequently, stereochemical integrity is preserved, and piperidinyl adduct formation is suppressed. Furthermore, the aliphatic nature of the THP group vastly improves the solubility of the growing peptide chain in standard organic solvents.

Fig 1: Acid-catalyzed S,O-acetal formation mechanism for THP protection of cysteine.

Comparative Analysis of Cysteine Protecting Groups

To justify the selection of THP over legacy protecting groups, the following table summarizes the quantitative and qualitative data regarding their performance in Fmoc SPPS [1, 2].

| Protecting Group | Linkage Type | Acid Lability (Cleavage) | Racemization Risk | Piperidinyl Adduct Risk | Solubility Enhancement |

| THP | S,O-acetal (Aliphatic) | High (95% TFA) | Very Low | Very Low | Excellent |

| Trt | S-alkyl (Aromatic) | High (95% TFA) | Moderate to High | Moderate | Moderate |

| Acm | S,N-acetal | Stable to TFA | Low | Low | Good |

| StBu | Disulfide | Stable to TFA | Low | Low | Good |

Note: While Acm and StBu offer low racemization risks, they are orthogonal to TFA cleavage and require secondary, often toxic, deprotection steps (e.g., Iodine or Mercury(II) acetate), making THP the superior choice for streamlined, single-step global cleavage.

Experimental Methodology: Synthesis of Fmoc-Cys(THP)-OH

The direct synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid as a free amino acid is rarely utilized in modern workflows [3]. Instead, the N

α -Fmoc protected variant is synthesized to ensure immediate compatibility with SPPS. The following protocol outlines a self-validating system for synthesizing Fmoc-Cys(THP)-OH.Reagents & Materials

-

Substrate: Fmoc-L-Cys-OH (1.0 equivalent)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equivalents)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or Trifluoroacetic acid (TFA) (0.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Protocol

-

Preparation: Suspend Fmoc-L-Cys-OH (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. The suspension ensures minimal side-reactions with ambient moisture.

-

Activation: Add the mild acid catalyst (PPTS or TFA). Causality Note: A mild acid is strictly required to protonate the DHP double bond (forming the reactive oxocarbenium ion) without prematurely cleaving the base-labile Fmoc protecting group.

-

Protection: Introduce DHP (2.0 eq) dropwise via an addition funnel over 15 minutes. As the S,O-acetal forms, the polar thiol is masked, and the reaction mixture will visibly transition from a suspension to a homogeneous solution.

-

Reaction Propagation: Stir the mixture at 25°C for 2 to 4 hours. Monitor the complete disappearance of the starting material via TLC (Hexanes/EtOAc) or LC-MS.

-

Quenching & Washing: Transfer the organic layer to a separatory funnel and wash with saturated aqueous NaHCO₃. Causality Note: This neutralization step is critical; failing to remove the acid catalyst will result in the reversible hydrolysis of the THP group during solvent evaporation. Follow with a brine wash to remove residual aqueous impurities.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified via recrystallization (EtOAc/Hexanes) to yield Fmoc-Cys(THP)-OH as a highly pure, white to beige powder.

Fig 2: Step-by-step synthetic workflow for the preparation of Fmoc-Cys(THP)-OH.

Cleavage and Downstream Processing

Once incorporated into a peptide sequence, the THP group exhibits excellent lability under standard global cleavage conditions. Treatment with a standard cleavage cocktail—such as TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature—rapidly hydrolyzes the S,O-acetal. The mechanism yields the fully deprotected cysteine thiol and 5-hydroxypentanal (or related pyran derivatives). Because these byproducts are highly soluble in ether, they are efficiently completely removed during the standard cold diethyl ether precipitation step, leaving behind the highly pure, non-racemized peptide.

References

-

Title: Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Source: Organic Letters, 17(7), 1680-1683. (Ramos-Tomillero, I., Rodríguez, H., & Albericio, F., 2015). URL: [Link]

An In-depth Technical Guide to 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the non-standard amino acid, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. As a novel molecule with limited currently available public data, this document synthesizes information from related compounds and established chemical principles to offer a predictive and practical resource for researchers, scientists, and professionals in drug development. The guide covers predicted spectroscopic characteristics, a proposed synthetic pathway, expected reactivity, and potential roles in medicinal chemistry, alongside detailed, actionable experimental protocols.

Introduction

Unnatural amino acids (UAAs) are increasingly vital in modern drug discovery, offering novel scaffolds to enhance the stability, selectivity, and bioactivity of therapeutic molecules.[][2] 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a unique UAA, incorporating a cysteine-like structure with a tetrahydropyranyl (THP) group linked via a thioether bond. This combination of a chiral amino acid backbone, a flexible and polar tetrahydropyran ring, and a reactive thioether linkage suggests a range of potential applications in peptidomimetic design and drug development.[3] This guide aims to provide a foundational understanding of this compound, stimulating further research and application.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is not widely published, its fundamental properties can be established, and its spectroscopic characteristics can be predicted based on its constituent functional groups.

Core Properties

A summary of the known and predicted physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1396966-83-8 | Echemi[] |

| Molecular Formula | C₈H₁₅NO₃S | Echemi[] |

| Molecular Weight | 205.27 g/mol | Echemi[] |

| Predicted pKa (α-COOH) | ~2.2 | General Amino Acid Properties[4] |

| Predicted pKa (α-NH₃⁺) | ~9.1 | General Amino Acid Properties[4] |

| Predicted Solubility | Moderately soluble in water and polar organic solvents | Inferred from structure |

Predicted Spectroscopic Data

-

¹H-NMR: The proton NMR spectrum is expected to be complex due to the chirality of both the alpha-carbon of the amino acid and the anomeric carbon of the tetrahydropyran ring, potentially leading to diastereomers. Key predicted chemical shifts (in ppm, relative to TMS) include:

-

α-H of amino acid: ~3.5-4.0 ppm, shifted downfield by the adjacent amino and carboxyl groups.

-

β-CH₂ of amino acid: ~2.8-3.5 ppm, coupled to the α-H and the sulfur atom.

-

Tetrahydropyran ring protons: A series of multiplets between ~1.5 and 4.0 ppm. The anomeric proton (O-CH-S) is expected to be the most downfield of the ring protons, likely around 4.5-5.0 ppm.[5][6][7]

-

NH₂ and COOH protons: Broad signals, with chemical shifts dependent on the solvent and concentration.

-

-

¹³C-NMR: Predicted chemical shifts for the carbon atoms include:

-

C=O (carboxyl): ~170-175 ppm.

-

α-C of amino acid: ~50-60 ppm.

-

β-C of amino acid: ~30-40 ppm.

-

Anomeric carbon of THP: ~80-90 ppm.

-

Other THP carbons: ~20-70 ppm.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the functional groups present:

-

O-H stretch (carboxyl): Broad band around 3000 cm⁻¹.

-

N-H stretch (amino): ~3300-3500 cm⁻¹.

-

C=O stretch (carboxyl): ~1700-1725 cm⁻¹.

-

C-O stretch (ether): ~1050-1150 cm⁻¹.

-

-

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 206.08. Common fragmentation patterns in tandem MS (MS/MS) would likely involve the neutral loss of water (-18) or formic acid (-46) from the amino acid moiety, and cleavage of the C-S bond, potentially with fragmentation of the tetrahydropyran ring.[8][9]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid can be envisioned through the nucleophilic addition of a thiol to dehydroalanine, or by the reaction of cysteine with a suitable tetrahydropyran electrophile. A common and effective method involves the reaction of L-cysteine with 3,4-dihydropyran under acidic catalysis.[10][11]

Caption: Proposed synthetic workflow for 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

Detailed Experimental Protocol (Proposed)

-

Dissolution: Dissolve L-cysteine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA, 0.05 equivalents).

-

Reactant Addition: To the stirred solution, add 3,4-dihydropyran (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove unreacted dihydropyran.

-

Purification: The product, being an amino acid, will likely remain in the aqueous layer. Acidify the aqueous layer to the isoelectric point to precipitate the product, or purify using ion-exchange chromatography.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and high-resolution mass spectrometry.

Chemical Reactivity

The reactivity of this molecule is governed by its three primary functional groups:

-

Amino Group: Can be acylated, alkylated, and participate in peptide bond formation.

-

Carboxylic Acid Group: Can be esterified or activated for amide bond formation.

-

Thioether Linkage: Susceptible to oxidation to the corresponding sulfoxide and sulfone, which can alter the polarity and hydrogen bonding capacity of the side chain.[12][13] The thioether can also be a ligand for metal coordination.

Applications in Drug Discovery

As a non-standard amino acid, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid offers several potential advantages in the design of novel therapeutics.[14][15]

Caption: Potential roles of the target UAA in drug discovery.

-

Enhanced Proteolytic Stability: Incorporation into peptides can sterically hinder the action of proteases near the modification site, increasing the in vivo half-life of peptide-based drugs.[3]

-

Conformational Control: The bulky and flexible THP group can be used to induce specific secondary structures (e.g., turns or helices) in peptides, which can be crucial for binding to biological targets.

-

Modulation of Physicochemical Properties: The THP group increases the polarity and potential for hydrogen bonding compared to a simple alkyl thioether, which can be used to fine-tune the solubility and cell permeability of a drug candidate.

-

Novel Binding Interactions: The ether oxygen and the sulfur atom of the side chain can participate in novel hydrogen bonding or coordination interactions with a target receptor, potentially increasing binding affinity and selectivity.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the analysis and purification of amino acids.[16][17] Due to the lack of a strong chromophore, derivatization is typically required for sensitive UV or fluorescence detection.

Proposed HPLC Protocol

-

Sample Preparation: Prepare a stock solution of the amino acid in a suitable solvent, such as a dilute aqueous acid (e.g., 0.1 M HCl) or a mixture of water and a polar organic solvent.

-

Pre-column Derivatization (OPA/FMOC Method):

-

To an aliquot of the sample, add a borate buffer to adjust the pH to ~9.5.

-

Add a solution of o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to derivatize the primary amine.

-

For secondary amines (if present) or for a more comprehensive analysis, a subsequent derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be performed.[18]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives).

-

-

Quantification: Use an external standard calibration curve with a known concentration of the purified amino acid for accurate quantification.

Conclusion

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid represents a novel and promising building block for medicinal chemistry and drug discovery. While specific experimental data is currently sparse, this guide provides a solid foundation for researchers by predicting its chemical properties and outlining robust, well-established protocols for its synthesis and analysis. The unique combination of functional groups within this molecule offers exciting opportunities for the development of new therapeutics with improved pharmacological profiles. Further investigation into this and similar unnatural amino acids is warranted to fully explore their potential.

References

-

ACS Publications. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Unnatural amino acids in drug discovery. Retrieved from [Link]

-

RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 12. 1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

-

PMC. (n.d.). Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. Retrieved from [Link]

-

PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Wiley. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS.... Retrieved from [Link]

-

ACS Publications. (2007). Cysteine-S-trityl a Key Derivative to Prepare N-Methyl Cysteines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

PubMed. (2008). Cysteine-S-trityl a key derivative to prepare N-methyl cysteines. Retrieved from [Link]

-

ACS Publications. (2024). One-Pot Synthesis of Useful S-Substituted-l-cysteine Sulfoxides Using Genetically Engineered Escherichia coli. Retrieved from [Link]

-

IJPBS. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

IOP Publishing. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol.... Retrieved from [Link]

-

YouTube. (2019). synthesis & cleavage of THP ethers. Retrieved from [Link]

-

MDPI. (2020). Convergent Synthesis of Thioether Containing Peptides. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

The Nelson Lab. (n.d.). Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2022). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

PMC. (2025). Diverse thioether macrocyclized peptides through a radical SAM maturase. Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

ACS Publications. (2016). Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Retrieved from [Link]

-

eScholarship.org. (n.d.). Functional modification of thioether groups in peptides, polypeptides, and proteins. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains? Shouldn't It Only Identify the Termini. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Retrieved from [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino Acid Physical Properties | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Proton chemical shifts in NMR. Part 12. 1 Steric, electric field and conformational effects in acyclic and cyclic ethers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A802950D [pubs.rsc.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. escholarship.org [escholarship.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. myfoodresearch.com [myfoodresearch.com]

- 18. agilent.com [agilent.com]

Optimizing Cysteine Integrity in SPPS: The Strategic Application of the Tetrahydropyranyl (Thp) Protecting Group

Executive Summary

The synthesis of cysteine-rich peptides presents one of the most formidable challenges in modern Fmoc Solid-Phase Peptide Synthesis (SPPS). Cysteine is notoriously susceptible to side reactions, including base-catalyzed racemization and β-elimination, which severely compromise the chiral integrity and yield of the final Active Pharmaceutical Ingredient (API).

Historically, bulky aromatic thioethers like Trityl (Trt) and Diphenylmethyl (Dpm) have been the industry standard for thiol protection. However, the introduction of the non-aromatic Tetrahydropyranyl (Thp) protecting group has revolutionized cysteine handling. By utilizing the Fmoc-protected derivative, Fmoc-Cys(Thp)-OH , scientists can drastically reduce racemization to <1%, suppress β-piperidinylalanine adduct formation, and enhance the solubility of the growing peptide chain[1]. This technical whitepaper explores the chemical identity, mechanistic advantages, and validated protocols for implementing S-(tetrahydropyran-2-yl)cysteine in high-purity peptide manufacturing.

Chemical Identity & Core Properties

The Thp protecting group forms an S,O-acetal linkage with the cysteine thiol. In its unprotected state, the amino acid is known as 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid[2]. For direct application in SPPS, the N-α-Fmoc protected derivative is utilized[3].

Table 1: Quantitative Chemical Properties

| Property | Unprotected Amino Acid | Fmoc-Protected Building Block |

| Chemical Name | 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid | N-α-Fmoc-S-(tetrahydropyranyl)-L-cysteine |

| Common Abbreviation | H-Cys(Thp)-OH | Fmoc-Cys(Thp)-OH |

| CAS Number | 2[2] | 3[3] |

| Molecular Formula | C8H15NO3S | C23H25NO5S |

| Molecular Weight | 205.27 g/mol | 427.51 g/mol |

| Linkage Type | S,O-Acetal | S,O-Acetal |

The Mechanistic Superiority of the Thp Protecting Group

The transition from Trt to Thp protection is not merely a preference; it is grounded in fundamental physical organic chemistry. The causality behind the superior performance of Thp lies in its electronic and steric profile.

Mitigation of Cysteine Racemization

During Fmoc-SPPS, the repetitive removal of the Fmoc group requires a secondary amine base (typically 20% piperidine)[1]. Under these basic conditions, the α-proton of the C-terminal cysteine is vulnerable to abstraction, leading to racemization via a planar enolate intermediate[4].

The Causality: The acidity of this α-proton is heavily influenced by the electronic properties of the β-thiol protecting group. Aromatic thioether groups (Trt, Dpm) exert an inductive electron-withdrawing effect that increases the α-proton's acidity, facilitating proton abstraction and exacerbating 5 (up to 3.3% for Trt and 6.8% for Dpm)[5]. By substituting these with the Thp group—a non-aromatic S,O-acetal—the inductive withdrawal is significantly mitigated. This preserves the chiral integrity of the cysteine residue, dropping racemization levels to <1%[1][5].

Suppression of β-Elimination Adducts

C-terminal Cys residues anchored to Wang resins are highly susceptible to base-catalyzed β-elimination during prolonged piperidine exposure, ejecting the protected thiol to form a dehydroalanine intermediate[1]. Piperidine subsequently attacks this intermediate via Michael addition, yielding a 3-(1-piperidinyl)alanine adduct[6]. The Thp group's unique steric profile disfavors the initial β-elimination step, ensuring higher crude purities[1].

Enhancement of Peptide Solubility

A persistent bottleneck in synthesizing complex peptides is the on-resin aggregation of the growing peptide chain, driven by hydrophobic interactions[7]. Bulky aromatic protecting groups compound this issue by promoting π-π stacking[1]. The Thp group, a compact cyclic ether, disrupts these aggregative tendencies, enhancing the solvation of the peptide-resin matrix and ensuring higher coupling efficiencies[1][6].

Table 2: Comparative Analysis of Cysteine Protecting Groups

| Protecting Group | Chemical Nature | Racemization Risk | β-Elimination Risk | Solubility Impact | Cleavage Conditions |

| Thp | S,O-Acetal | Very Low (<1%) | Low | High | 95% TFA / Scavengers |

| Trt | Aromatic Thioether | Moderate (3.3%) | High | Low (Aggregates) | 95% TFA / Scavengers |

| Dpm | Aromatic Thioether | High (6.8%) | Moderate | Low (Aggregates) | >60% TFA / Scavengers |

| StBu | Disulfide | Low | Low | Moderate | Reductive (DTT/BME) |

(Data aggregated from comparative studies on Fmoc-SPPS Cys derivatives[1][5])

Validated Experimental Protocols

To ensure a self-validating system, the following protocol pairs optimized coupling chemistry with a highly specific scavenging system during cleavage. This prevents both base-catalyzed racemization during assembly and electrophilic re-alkylation during global deprotection.

Reagent Preparation

-

Coupling Cocktail: 0.2 M Fmoc-Cys(Thp)-OH, 0.2 M Oxyma Pure, and 0.2 M N,N'-Diisopropylcarbodiimide (DIPCDI) in anhydrous DMF. (Note: Avoid highly basic additives like DIEA to prevent premature α-proton abstraction).

-

Deprotection Solution: 20% Piperidine in DMF (v/v).

-

Cleavage Cocktail (Self-Validating Scavenger System): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O in a 95:2.5:2.5 (v/v/v) ratio.

Step-by-Step SPPS Workflow

-

Resin Swelling: Swell the solid support (e.g., Wang or CTC resin) in DCM for 30 minutes, followed by DMF for 15 minutes.

-

Coupling: Add the pre-activated Coupling Cocktail to the resin. Agitate at room temperature for 60 minutes. The use of Oxyma/DIPCDI ensures a neutral coupling environment, validating the low-racemization claim[5].

-

Washing: Wash the resin with DMF (5 × 1 min).

-

Fmoc Deprotection: Treat the resin with the Deprotection Solution for 2 × 10 minutes. The Thp group will remain completely stable and resist β-elimination[1].

-

Elongation: Repeat steps 2-4 for subsequent amino acids.

-

Global Cleavage & Deprotection: Treat the final peptidyl-resin with the Cleavage Cocktail for 2 hours at room temperature.

-

Mechanistic Validation: The TFA protonates the oxygen of the Thp ring, breaking the S,O-acetal bond[7]. This generates a highly electrophilic Thp cation. The TIS and H2O act as an irreversible scavenging system, trapping the cation and validating the protocol by preventing the re-alkylation of the newly freed Cys thiol or other nucleophilic residues[4][7].

-

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude, high-purity peptide.

Visualizing the Workflows & Mechanisms

Workflow of Fmoc-SPPS utilizing Fmoc-Cys(Thp)-OH for high-purity peptide synthesis.

Acidolytic cleavage mechanism of the Thp protecting group from Cysteine residues.

References

- Title: Fmoc-Cys(THP)

- Title: 2-AMINO-3-(TETRAHYDRO-PYRAN-2-YLSULFANYL)

- Title: Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview Source: Organic Process Research & Development, ACS Publications URL

- Title: Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry Source: Organic Letters, ACS Publications URL

- Title: Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews, RSC Publishing URL

- Title: Novabiochem® Letters 1.16 Vol.

- Title: Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis Source: PMC, NIH URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Architecting Bioactivity: The Role of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid in Peptide Therapeutics and Smart Nanomedicine

Executive Summary

In the landscape of modern drug development, the biological activity of a molecule is inextricably linked to its three-dimensional conformation. 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (CAS: 1673576-83-4)—widely known in chemical biology as S-tetrahydropyranyl-L-cysteine or Cys(Thp) —is a highly specialized amino acid derivative. While free amino acids possess baseline metabolic functions, the true biological activity of Cys(Thp) is realized indirectly: it serves as a critical molecular architect.

By utilizing the unique thermodynamic and acid-labile properties of its thioacetal linkage, researchers use Cys(Thp) to dictate the tertiary folding of complex cyclic peptides (e.g., conotoxins, somatostatin analogs) and to design stimuli-responsive nanomedicines that activate exclusively within the pathological tumor microenvironment (TME). This whitepaper deconstructs the causality behind its use, its mechanisms of conferring bioactivity, and the self-validating protocols required for its application.

Mechanisms of Conferred Biological Activity

Lowering Entropic Cost via Conformational Restriction

The biological activity of a peptide therapeutic depends heavily on its ability to bind target receptors with high affinity. Linear peptides suffer from high entropic penalties upon binding because they must freeze into a specific conformation from a highly flexible state.

By pre-organizing the peptide into a rigid cyclic architecture via targeted disulfide bridges, the entropic cost during the receptor-binding process is drastically lowered, exponentially increasing bioavailability and target affinity[1]. Cys(Thp) is the linchpin in this process. Because the tetrahydropyranyl (Thp) group provides orthogonal protection to the thiol side chain, it allows chemists to direct exactly which cysteines pair together, preventing the formation of misfolded, biologically inert isomers[2].

The Thioacetal Linkage as an In Vivo Stimuli-Responsive Trigger

Beyond peptide synthesis, the structural core of Cys(Thp)—the thioacetal bond —exhibits direct biological responsiveness. In the design of smart nanomedicines and prodrugs, this bond acts as an environmental sensor.

The Tumor Microenvironment (TME) is characterized by mild acidity (pH 6.4–7.1) and elevated levels of Reactive Oxygen Species (ROS)[3]. The thioacetal linkage of the Thp group is highly susceptible to both hydrolytic cleavage at low pH and oxidative degradation by ROS[4]. When a Cys(Thp)-linked nanocarrier enters the TME, the bond undergoes rapid scission, releasing the free thiol. This localized cleavage is utilized to trigger charge-reversals in drug delivery systems (enhancing cellular uptake) or to activate latent prodrugs directly at the tumor site, thereby maximizing therapeutic efficacy while minimizing systemic toxicity[3].

ROS and acid-triggered thioacetal cleavage of Cys(Thp) in the tumor microenvironment.

Quantitative Data: Why Cys(Thp) Outperforms Alternatives

The selection of a protecting group is never arbitrary; it is driven by the need to preserve stereochemical integrity. C-terminal cysteines are notoriously prone to base-catalyzed racemization during Fmoc deprotection, which destroys the L-configuration required for biological target recognition. The steric bulk and electronic profile of the Thp group restrict the formation of the intermediate thiozolone, reducing racemization to a mere 0.74%[5].

Table 1: Comparative Profile of Cysteine Protecting Groups

| Protecting Group | Cleavage Reagent | C-Terminal Racemization Rate | Orthogonality Profile | Primary Biological Application |

| Cys(Thp) | 95% TFA / Scavengers | 0.74% | Stable to 1% TFA; Orthogonal to Trt | Multi-disulfide bioactive peptides, ROS-responsive prodrugs |

| Cys(Trt) | 1% - 95% TFA | 3.30% | Highly acid-labile; Cleaves with Thp | Single-disulfide peptides, general SPPS |

| Cys(Dpm) | 95% TFA | 6.80% | Requires strong acid | Routine peptide synthesis |

| Cys(Acm) | Iodine / AgBF4 | < 0.50% | Stable to 95% TFA | Regioselective pairing with Trt/Thp |

Data synthesized from standardized Fmoc-SPPS protocols and chemical biology reviews[6],[5].

Self-Validating Experimental Protocol

To guarantee the biological activity of a multi-disulfide therapeutic, the synthesis must be a self-validating system. Relying on random oxidation leads to chaotic folding. By utilizing the differential acid lability of Cys(Trt) and Cys(Thp), we force the peptide into its correct tertiary structure sequentially.

Protocol: Regioselective Synthesis of a Bioactive Bicyclic Peptide

Step 1: Solid-Phase Elongation & Coupling

-

Action: Couple Fmoc-Cys(Thp)-OH at the required structural loci on a 2-chlorotrityl chloride (CTC) resin using DIC/OxymaPure.

-

Causality: OxymaPure suppresses racemization, while the CTC resin allows for hyper-mild cleavage later. The Thp group is incorporated as a diastereomeric mixture but will ultimately yield a single, stereopure product upon global cleavage[2].

Step 2: Mild Acid Cleavage & First Oxidation

-

Action: Treat the resin with 1% TFA in DCM.

-

Causality: This hyper-mild acidic condition selectively removes the Trityl (Trt) groups from the first pair of cysteines. The Thp groups remain completely intact due to their higher stability threshold[5]. The exposed thiols are then oxidized (e.g., via N-chlorosuccinimide) to form the first disulfide bridge, locking the primary structural loop.

Step 3: Global Cleavage & Thioacetal Deprotection

-

Action: Expose the peptide to a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2 O for 2 hours.

-

Causality: The high concentration of TFA protonates the oxygen of the tetrahydropyran ring, triggering the collapse of the thioacetal and releasing the second pair of free thiols[2]. TIS acts as a vital carbocation scavenger to prevent the irreversible re-alkylation of the cysteine residues by the liberated Thp cations.

Step 4: Second Oxidation & Final Folding

-

Action: Dilute the cleaved peptide in an aqueous buffer (pH 7.5) and allow air oxidation to form the second disulfide bridge.

-

Causality: Because the first bridge is already locked, the remaining two thiols are sterically forced into proximity. This guarantees 100% correct topological folding, validating the entire synthetic pathway and maximizing the biological activity of the final therapeutic[1].

Workflow for regioselective disulfide bond formation using Cys(Thp) in SPPS.

References

- Source: issuu.

- Source: acs.

- Source: nih.

- Source: sigmaaldrich.

- Source: frontiersin.

- Source: rsc.

Sources

- 1. Cyclic Peptides 2024 by Iris Biotech GmbH - Issuu [issuu.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Frontiers | Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems [frontiersin.org]

- 4. Charge-Reversal Nano-Drug Delivery Systems in the Tumor Microenvironment: Mechanisms, Challenges, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

A Prospective Analysis and Framework for Elucidation

Abstract

This technical guide addresses the mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. A comprehensive review of the scientific literature reveals that the specific biological targets and pharmacological effects of this molecule have not been characterized. Therefore, this document provides a prospective analysis based on its constituent chemical moieties: an L-cysteine backbone and a tetrahydropyran (THP) protecting group on the thiol side chain. We will deconstruct the potential for biological activity by examining established roles of these structural components in medicinal chemistry and pharmacology. Furthermore, this guide proposes a structured, in-depth experimental workflow to systematically investigate the molecule's mechanism of action, from initial target identification to in vivo validation. This serves as a foundational whitepaper for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar S-protected cysteine analogs.

Introduction: Deconstructing the Molecule

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a derivative of the amino acid L-cysteine. Its defining feature is the presence of a tetrahydropyran (THP) group attached to the sulfur atom of the cysteine side chain. While specific biological data for this compound is not publicly available[1][2], its structure suggests two primary avenues for potential biological activity:

-

As a stable, modified amino acid: The molecule could interact directly with biological targets in its intact form. The THP group, a common motif in drug discovery, can influence properties like stability, conformation, and receptor binding.[3][4]

-

As a pro-drug for L-cysteine or a reactive thiol: The tetrahydropyran-2-ylsulfanyl linkage could be labile under specific physiological conditions, releasing L-cysteine or a reactive thiol intermediate that could then exert a biological effect.

This guide will explore the potential mechanisms of action stemming from these possibilities and outline a comprehensive research plan to elucidate the true biological function of this molecule.

Part 1: Analysis of Structural Moieties and Potential for Biological Activity

The Tetrahydropyran (THP) Moiety: A Tool for Modulating Pharmacological Properties

The tetrahydropyran ring is a prevalent structural motif in medicinal chemistry, often incorporated to enhance the pharmacological profile of a lead compound.[3] It can be considered a bioisostere of a cyclohexane ring but with lower lipophilicity and the addition of a hydrogen bond acceptor in the form of the ring oxygen.[4]

Potential contributions of the THP moiety to the biological activity of the title compound include:

-

Improved ADME Properties: The lower lipophilicity of the THP ring compared to carbocyclic analogs can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

-

Enhanced Target Binding: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target and potentially increasing binding affinity.[4]

-

Conformational Rigidity: The cyclic nature of the THP ring can impart conformational rigidity to the side chain, which may lock the molecule into a bioactive conformation for a specific target.[3]

Derivatives of tetrahydropyran have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] Notably, the FDA-approved kinase inhibitor gilteritinib contains an amino-THP substituent, highlighting the clinical relevance of this moiety.[4]

The S-Protected Cysteine Core: Implications for Stability and Reactivity

The title compound is fundamentally an L-cysteine analog where the highly reactive thiol group is "protected" by a THP group. In peptide synthesis, such S-protecting groups are crucial for preventing unwanted oxidation or alkylation of the thiol side chain.[5][6] The stability of the S-THP linkage is a critical factor in determining the molecule's mechanism of action.

-

If the S-THP bond is stable in vivo: The molecule will act as a unique, modified amino acid. Its biological effects would be dictated by its ability to interact with targets such as enzymes or receptors in its intact form.

-

If the S-THP bond is labile in vivo: The molecule could function as a pro-drug. Cleavage of the S-THP bond could release L-cysteine, which could then participate in various cellular processes, including glutathione synthesis. Alternatively, it could release a reactive thiol intermediate capable of interacting with cellular electrophiles or participating in redox modulation.

Some sulfur-containing amino acids, such as S-1-propenyl-l-cysteine found in aged garlic extract, exhibit distinct pharmacological activities, including immunomodulatory and antihypertensive effects, that are independent of their conversion to cysteine.[7] This precedent suggests that 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid could have its own unique biological activity.

Part 2: A Proposed Research Framework for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic, multi-pronged approach is required to determine the mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. The following is a proposed experimental workflow.

Stage 1: Initial Profiling and Target Identification

The first stage aims to broadly assess the biological activity of the compound and identify potential molecular targets.

Experimental Protocol 1: Phenotypic Screening in a Panel of Cancer Cell Lines

-

Cell Culture: Culture a diverse panel of human cancer cell lines (e.g., NCI-60 panel) in their recommended media and conditions.

-

Compound Treatment: Prepare a stock solution of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations (e.g., from 10 nM to 100 µM) for 72 hours.

-

Viability Assay: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™).

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Causality: This experiment will determine if the compound has cytotoxic or cytostatic effects and can reveal patterns of activity that may suggest a particular mechanism (e.g., selective activity in cell lines with a specific mutation).

Experimental Protocol 2: Broad Kinase and GPCR Screening

-

Assay Preparation: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) for broad ligand binding and enzymatic assays.

-

Kinase Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred human kinases. Measure the percent inhibition of kinase activity.

-

GPCR Panel: Screen the compound for binding affinity against a panel of G-protein coupled receptors (GPCRs).

-

Hit Validation: For any initial "hits" (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 or Ki.

Causality: This approach can rapidly identify high-affinity interactions with known drug targets, providing a direct avenue for mechanistic investigation.

Caption: Workflow for initial target identification.

Stage 2: Target Validation and Pathway Analysis

Once a putative target is identified, the next stage is to confirm this interaction in a cellular context and understand its downstream consequences.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Lysis: Treat intact cells with the compound or vehicle control.

-

Heat Shock: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet precipitated proteins.

-

Western Blotting: Analyze the soluble fraction by Western blotting for the putative target protein.

Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve in the presence of the compound provides strong evidence of direct target engagement in a cellular environment.

Experimental Protocol 4: Phospho-Proteomics Analysis

-

Cell Treatment: Treat cells with the compound at a concentration near its IC50 for a short duration (e.g., 1-2 hours).

-

Protein Digestion and Phosphopeptide Enrichment: Lyse cells, digest proteins into peptides, and enrich for phosphopeptides using titanium dioxide or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the phosphopeptides by high-resolution mass spectrometry.

-

Data Analysis: Quantify changes in phosphorylation on thousands of sites to map the signaling pathways affected by the compound.

Causality: If the target is a kinase or phosphatase, this experiment will reveal its direct substrates and the broader signaling network it modulates.

Caption: Workflow for target validation and pathway elucidation.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data that could be generated from the proposed experiments, assuming the compound is a selective inhibitor of a hypothetical kinase, "Kinase X".

| Experiment | Parameter | Result | Implication |

| Kinase Panel Screen | % Inhibition of Kinase X at 10 µM | 95% | Potent inhibitor of Kinase X |

| Kinase Panel Screen | % Inhibition of other kinases | < 20% | Selective for Kinase X |

| Hit Validation | IC50 for Kinase X | 50 nM | High-potency inhibitor |

| Cell Viability Assay | GI50 in Kinase X-dependent cell line | 100 nM | On-target cellular activity |

| Cell Viability Assay | GI50 in Kinase X-independent cell line | > 10 µM | Selectivity is maintained in cells |

| CETSA | ΔTm for Kinase X | +5 °C | Direct binding to Kinase X in cells |

Conclusion and Future Directions

While the mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid remains to be elucidated, its chemical structure provides a compelling starting point for investigation. The presence of a THP moiety suggests the potential for favorable pharmacological properties, and the S-protected cysteine core raises intriguing questions about its stability and potential role as a pro-drug.

The experimental framework proposed in this guide provides a logical and comprehensive pathway to systematically unravel its biological activity. By progressing from broad phenotypic and target-based screening to rigorous target validation and pathway analysis, researchers can effectively identify the molecular targets of this compound and characterize its mechanism of action. This foundational work is essential for any future efforts to develop this molecule or its analogs into therapeutic agents.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science.

- Gangapuram, M., & Redda, K. K. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores.

- Fujisawa, H., Sumiyoshi, H., & Ushijima, M. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 22(4), 589.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid.

- Bachem. (n.d.). Cysteine Derivatives.

- de Gruijter, M., El-Mahdali, A., & P. B. van der Donk, W. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9635–9691.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.

- Chem-Impex. (n.d.). Amino-(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride.

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Cysteine Derivatives - Bachem [bachem.com]

- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

discovery and history of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

An In-Depth Technical Guide on 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid

Executive Summary

2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Chemical Formula: C₈H₁₅NO₃S; MW: 205.27 g/mol )[1][2], more commonly known in peptide chemistry as S-tetrahydropyranyl-cysteine or Cys(Thp) , is a highly specialized amino acid derivative. It serves as a nonaromatic, acid-labile S,O -acetal protecting group for the highly reactive thiol side chain of cysteine.

While solid-phase peptide synthesis (SPPS) has been revolutionized by the Fmoc/tBu strategy, cysteine remains notoriously problematic due to its propensity for racemization, β -elimination, and alkylation. This whitepaper explores the historical rediscovery of the Thp protecting group, the mechanistic causality behind its superior performance over traditional aromatic thioethers, and provides a self-validating protocol for its implementation in complex peptide synthesis.

Historical Context: The "Lost" Protecting Group

The tetrahydropyranyl (Thp) group was initially introduced by Holland and colleagues over a half-century ago for the solution-phase synthesis of insulin peptides[3]. However, during the rapid commercialization of Fmoc-SPPS in the 1980s and 1990s, Thp was largely overshadowed by bulky aromatic protecting groups, specifically Trityl (Trt) and Diphenylmethyl (Dpm) .

It wasn't until 2015 that Albericio and colleagues ()[3] resurrected Thp for Fmoc-SPPS. They discovered that the very aromatic bulk that made Trt and Dpm stable also induced severe steric tension, leading to unacceptable levels of racemization and side-product formation—especially when cysteine was positioned at the C-terminus. The re-introduction of the nonaromatic Thp group marked a paradigm shift, offering a chemically elegant solution to these long-standing bottlenecks[4][5].

Chemical Mechanics: Why Thp Outperforms Aromatic Thioethers

The superiority of the Thp group is rooted in its unique S,O -acetal structure, which alters both the steric and electronic environment of the protected amino acid.

Suppression of Racemization and β -Elimination

During the iterative Fmoc deprotection steps of SPPS, the peptide-resin is repeatedly exposed to 20% piperidine (a strong secondary amine). When a C-terminal Cys is protected by a bulky aromatic group like Trt, the steric clash forces the α -proton into a highly exposed conformation, increasing its acidity. Piperidine easily abstracts this proton, leading to racemization (conversion of L-Cys to D-Cys)[3].

Furthermore, this basic environment can trigger β -elimination of the protected thiol, yielding a highly reactive dehydroalanine intermediate. Piperidine immediately undergoes a Michael addition with dehydroalanine, forming a 3-(1-piperidinyl)alanine adduct (+83 Da impurity)[3][6].

Because Thp is a nonaromatic S,O -acetal, it possesses a significantly smaller steric radius. This preserves the natural pKa of the α -proton, mitigating base-catalyzed abstraction and virtually eliminating both racemization and piperidine adduct formation[3].

Divergent mechanistic pathways of C-terminal Cys residues based on protecting group bulk.

Diastereomeric Scrambling for Enhanced Solubility

The reaction of dihydropyran with the cysteine thiol generates a new chiral center at the anomeric carbon. Consequently, Fmoc-Cys(Thp)-OH is used as a diastereomeric mixture[3][4]. While usually avoided in small-molecule synthesis, this diastereomeric scrambling is highly advantageous in SPPS: it disrupts inter-chain hydrogen bonding and β -sheet formation, thereby significantly increasing the solubility of the resin-bound peptide and improving the efficiency of subsequent amino acid couplings[5][6]. The chiral center is completely destroyed upon final acid cleavage, yielding the pure, enantiomerically intact L-cysteine peptide.

Quantitative Data Analysis

The table below summarizes the quantitative advantages of Thp over traditional aromatic protecting groups, demonstrating a near 5-fold reduction in racemization compared to Trt.

| Protecting Group | Chemical Nature | Racemization Rate (%) | Piperidinyl-Alanine Adduct | Cleavage Conditions |

| Fmoc-Cys(Thp)-OH | S,O -acetal (Nonaromatic) | 0.74% | Minimized / Not Detected | 95% TFA, 2h |

| Fmoc-Cys(Trt)-OH | Thioether (Aromatic) | 3.30% | High | 95% TFA, 2h |

| Fmoc-Cys(Dpm)-OH | Thioether (Aromatic) | 6.80% | Very High | 95% TFA, 2h |

Data synthesized from comparative SPPS studies on C-terminal Cys peptides[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for incorporating Fmoc-Cys(Thp)-OH is designed as a closed, self-validating system. Each critical phase includes an analytical checkpoint to verify causality and success.

Phase 1: Resin Loading and Elongation

-

Resin Selection: Swell 2-Chlorotrityl chloride (CTC) resin in dry dichloromethane (DCM) for 30 minutes. Causality: CTC resin is hyper-acid labile and prevents esterification-induced racemization.

-

Coupling: Add Fmoc-Cys(Thp)-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 1 hour.

-

Capping: Cap unreacted resin sites with DCM/MeOH/DIPEA (17:2:1 v/v/v) for 15 minutes.

-

Validation Checkpoint 1 (Loading Density): Treat a small aliquot of resin with 20% piperidine in DMF. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A loading of 0.6 - 0.8 mmol/g validates successful attachment.

-

Elongation: Proceed with standard Fmoc-SPPS using DIC and OxymaPure as coupling reagents. Causality: OxymaPure is chosen over HOBt as it further suppresses racemization during the activation of subsequent amino acids.

Phase 2: Orthogonal Deprotection & Cleavage

-

Global Cleavage: Treat the peptide-resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

-

Causality: The S,O -acetal bond is highly acid-labile. TIS acts as a crucial carbocation scavenger, trapping the released tetrahydropyranyl cations before they can re-alkylate the highly nucleophilic free thiol.

-

-

Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant, and wash the pellet twice with ether.

-

Validation Checkpoint 2 (Free Thiol Confirmation): Dissolve a fraction of the crude peptide in buffer (pH 8.0) and perform an Ellman’s reagent (DTNB) assay. A rapid shift to a yellow color (412 nm) validates complete Thp removal.

-

Validation Checkpoint 3 (Adduct Screening): Analyze the crude peptide via RP-HPLC and ESI-MS. The target mass must match the completely deprotected peptide. The strict absence of a +83 Da mass shift definitively validates the suppression of the 3-(1-piperidinyl)alanine side reaction.

Fmoc-SPPS workflow utilizing Cys(Thp) with integrated analytical validation.

Conclusion & Future Perspectives

The rediscovery of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Cys-Thp) represents a critical advancement in peptide engineering. By replacing bulky aromatic thioethers with a nonaromatic S,O -acetal, researchers can effectively bypass the physical constraints that lead to racemization and β -elimination. As the pharmaceutical industry shifts toward complex, multi-disulfide-bridged biologics (such as cyclotides, conotoxins, and modified insulins), the atom economy, enhanced solubility, and high fidelity of the Thp protecting group will make it an indispensable tool in the modern synthesis arsenal.

References

-

Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). "Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry". Organic Letters, 17(7), 1680-1683. ACS Publications. Retrieved from[Link]

-

B., A. et al. (2024). "Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview". Organic Process Research & Development. ACS Publications. Retrieved from[Link]

Sources

A Technical Guide to Determining the Aqueous and Organic Solvent Solubility of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[2][8] More than 40% of NCEs exhibit low aqueous solubility, which can lead to inadequate absorption, variable bioavailability, and ultimately, sub-optimal therapeutic outcomes.[2][8] Early and accurate characterization of a compound's solubility profile is therefore not just a routine task but a strategic imperative.[9] It informs critical decisions in lead optimization, formulation design, and the selection of appropriate administration routes.[1][9]

This guide focuses on 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid , a molecule possessing a combination of functional groups that suggest a complex solubility behavior. Its structure includes:

-

An amino acid backbone (glycine-like), which is zwitterionic and typically confers aqueous solubility.[10]

-

A thioether linkage , which introduces a degree of lipophilicity.

-

A tetrahydropyran ring , a cyclic ether that can participate in hydrogen bonding but also adds nonpolar surface area.[11][12][13]

Understanding how these structural features interact with various solvents is key to unlocking the therapeutic potential of this molecule.

Theoretical Framework: Predicting Solubility from Molecular Structure

While experimental determination is the definitive measure, a theoretical analysis of the molecule's structure provides a predictive foundation for experimental design.[14][15][16] The principle of "like dissolves like" is the guiding tenet.

-

Aqueous Solubility (Polar Protic Solvents): The presence of the amino (-NH2) and carboxylic acid (-COOH) groups allows the molecule to exist as a zwitterion, capable of forming strong hydrogen bonds with water. The ether oxygen in the tetrahydropyran ring can also act as a hydrogen bond acceptor. However, the alkyl portions of the propionic acid chain and the tetrahydropyran ring contribute to hydrophobicity, which will counteract solubility.[10] The overall aqueous solubility will be a balance of these competing factors. Solubility is also expected to be highly pH-dependent; it should increase in acidic and basic conditions due to the formation of the cationic (-NH3+) and anionic (-COO-) salts, respectively, with a minimum solubility near the isoelectric point.[10][17]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. It is anticipated that the compound will exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are common for preparing stock solutions in early-stage drug discovery.[18]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the highly polar amino acid moiety, the solubility in non-polar solvents is expected to be very low. The nonpolar hydrocarbon-like parts of the molecule are insufficient to overcome the strong intermolecular forces (ionic and hydrogen bonding) of the solid-state crystal lattice.

-

Alcohols (e.g., Ethanol, Methanol): These solvents have both polar (hydroxyl group) and non-polar (alkyl chain) character. They can act as both hydrogen bond donors and acceptors. Moderate solubility is expected, likely decreasing as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol), which increases its hydrophobic character.[19]

Experimental Determination: The Equilibrium Shake-Flask Method

The definitive determination of thermodynamic solubility is achieved through the equilibrium shake-flask method.[5][7][20] This method is recommended by regulatory bodies like the International Council for Harmonisation (ICH) and is considered the gold standard for generating reliable data for regulatory submissions and formulation development.[4][5][6]

Principle of the Method

The core principle is to establish a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid compound. By measuring the concentration of the solute in the clear, filtered supernatant, the equilibrium solubility is determined.[3][18]

Materials and Equipment

-

Compound: 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (solid, >95% purity).

-

Solvents: A range of analytical grade solvents (e.g., Purified Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Methanol, Ethanol, Acetonitrile, DMSO, Hexane).

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C as required).[7]

-

Syringes and syringe filters (0.22 µm, chemically compatible, low-protein-binding like PVDF or PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[3][21]

-

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 2 mL of the chosen solvent.

-

Causality Check: Adding excess solid is critical to ensure that the resulting solution is truly saturated. If all the solid dissolves, the true solubility is higher than the measured concentration, and the experiment must be repeated with more solute.

-

-

Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance) and agitation speed.[4][7] Allow the samples to equilibrate for a minimum of 24 hours.

-

Causality Check: A 24-hour period is a standard starting point to ensure equilibrium is reached.[18][20] For some compounds, equilibrium may be reached faster, while others may require longer. A kinetic study (measuring concentration at multiple time points, e.g., 8, 24, 48 hours) can be performed to confirm that the concentration has plateaued.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Causality Check: This step minimizes the amount of solid material that could clog the syringe filter in the next step, ensuring a clean separation.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate any binding sites on the filter membrane. Collect the clear filtrate into a clean vial.

-

Causality Check: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to an overestimation of solubility. The choice of a chemically compatible, low-binding filter prevents both the filter from dissolving and the analyte from adsorbing to the filter material.

-

-

Dilution and Quantification: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Causality Check: A validated analytical method ensures that the measurement is accurate, precise, and specific for the compound of interest.[21] A multi-point calibration curve is essential for accurate quantification.

-

Analytical Methodologies for Quantification

The choice of analytical technique depends on the compound's properties and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the most common and robust method.[21] It is ideal if the compound has a UV chromophore. It provides both quantification and a purity check of the dissolved analyte.[3][20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is used for compounds with no or weak UV chromophores or when very high sensitivity is required. It is highly specific due to its mass-based detection.

-

UV-Vis Spectroscopy: A simpler method that can be used if the compound has a strong UV absorbance and there are no interfering substances. It is faster but less specific than HPLC-UV.[20]

Data Analysis and Presentation

Calculation of Solubility

The solubility (S) is calculated from the concentration of the diluted sample, accounting for the dilution factor.

S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

The results should be reported as the mean and standard deviation of at least three replicate experiments for each solvent condition.[7]

Recommended Data Presentation Format

Summarizing the quantitative data in a structured table allows for easy comparison and interpretation.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mM) |

| pH 1.2 Buffer (0.1 N HCl) | 37 | Data | Data | Data |

| pH 4.5 Buffer (Acetate) | 37 | Data | Data | Data |

| pH 6.8 Buffer (Phosphate) | 37 | Data | Data | Data |

| Purified Water | 25 | Data | Data | Data |

| Methanol | 25 | Data | Data | Data |

| Ethanol | 25 | Data | Data | Data |

| Acetonitrile | 25 | Data | Data | Data |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Data |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid. By combining theoretical structural analysis with the rigorous, ICH-recommended shake-flask experimental protocol, researchers can generate the high-quality, reliable data necessary to support critical decisions in the drug development pipeline. Adherence to this self-validating system ensures the integrity of the results, paving the way for successful formulation and preclinical evaluation.

References

-

Huuskonen, J. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 42(4), 965-971. [Link]

-

Ionescu, C., & Hadaruga, D. I. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Butina, D., & Gola, J. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of medicinal chemistry, 45(18), 3983-3991. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

-

Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781. [Link]

-

Kim, S., & Park, H. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

Valenzuela, L., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 381. [Link]

-

Panapitiya, G., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

-

Sadowski, G., & Kistenmacher, H. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(20), 6825-6832. [Link]

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685779. [Link]

-

Le, T. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9327-9342. [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Meylan, W. M., & Howard, P. H. (1995). Prediction of aqueous solubility of organic chemicals based on molecular structure. Environmental Science & Technology, 29(5), 1257-1262. [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. [Link]

-

International Journal of Research in Engineering and Science. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

-

Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. PubChem. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. improvedpharma.com [improvedpharma.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. who.int [who.int]

- 8. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. (S)-2-AMINO-3-(TETRAHYDRO-2H-PYRAN-4-YL)PROPANOIC ACID [cymitquimica.com]

- 12. echemi.com [echemi.com]

- 13. scbt.com [scbt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijsrtjournal.com [ijsrtjournal.com]

in silico modeling of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid interactions

Title: Rational In Silico Modeling of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic Acid (Cys(Thp)) Interactions in Peptide Engineering

Executive Summary

The incorporation of unnatural and modified amino acids is a cornerstone of modern peptide drug development. Specifically, 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid—commonly known as S-tetrahydropyranyl-L-cysteine or Cys(Thp) —has emerged as a highly strategic building block. As a nonaromatic, acid-labile S,O-acetal protecting group, Thp presents distinct advantages over traditional bulky aromatic groups like Trityl (Trt). It significantly improves the aqueous solubility of protected intermediates and critically modulates the acidity of the cysteine α-proton, thereby minimizing racemization and preventing C-terminal β-elimination (the formation of 3-(1-piperidinyl)alanine) during Solid-Phase Peptide Synthesis (SPPS)[1].